4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a difluoromethyl group, an ethylphenyl group, and a dimethylpyrazolo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the reaction of 4-ethylphenylhydrazine with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form the pyrazolo[3,4-b]pyridine core. The difluoromethyl group is then introduced using difluoromethylating agents such as chlorodifluoromethane (Freon-22) under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of cost-effective and readily available reagents, such as chlorodifluoromethane, is also crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the difluoromethyl group.
Scientific Research Applications
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- 4-(methyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H17F2N3 |
---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(4-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H17F2N3/c1-4-11-5-7-12(8-6-11)14-9-13(16(18)19)15-10(2)21-22(3)17(15)20-14/h5-9,16H,4H2,1-3H3 |
InChI Key |
QAXYWVVGPAPTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.